2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide
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Overview
Description
2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide is a chemical compound with the molecular formula C9H15NS and a molecular weight of 169.29 g/mol . This compound features a bicyclic structure, which is a common motif in organic chemistry due to its stability and unique reactivity.
Preparation Methods
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with ethanethioamide under specific conditions. One common synthetic route includes the use of bicyclo[2.2.1]heptan-2-yl bromide and ethanethioamide in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Scientific Research Applications
2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The ethanethioamide group can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide can be compared with other bicyclic compounds such as:
2-(Bicyclo[2.2.1]heptan-2-yl)acetamide: Similar structure but with an acetamide group instead of ethanethioamide.
Bicyclo[2.2.1]heptan-2-ol: Contains a hydroxyl group instead of ethanethioamide.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Features a carboxylic acid group, offering different reactivity and applications.
These comparisons highlight the unique properties of 2-(Bicyclo[22
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)ethanethioamide |
InChI |
InChI=1S/C9H15NS/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H2,10,11) |
InChI Key |
DWTNFKNFZWXHOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CC(=S)N |
Origin of Product |
United States |
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